Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate
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Overview
Description
Methyl 3-((tert-butoxycarbonyl)amino)-5-methylbenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a methylbenzoate structure. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((tert-butoxycarbonyl)amino)-5-methylbenzoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of 3-amino-5-methylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. The use of continuous flow reactors and microreactor systems has been reported to enhance the efficiency and sustainability of the process . These methods allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The methyl group on the benzoate ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: 3-((tert-butoxycarbonyl)amino)-5-methylbenzoic acid.
Reduction: Methyl 3-((tert-butoxycarbonyl)amino)-5-methylbenzyl alcohol.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
Methyl 3-((tert-butoxycarbonyl)amino)-5-methylbenzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Used in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 3-((tert-butoxycarbonyl)amino)-5-methylbenzoate primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during multi-step synthesis. Upon completion of the desired transformations, the Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-((tert-butoxycarbonyl)amino)propanoate: Similar structure but with a propanoate backbone.
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Contains a hydroxy and phenyl group, offering different reactivity and applications
Uniqueness
Methyl 3-((tert-butoxycarbonyl)amino)-5-methylbenzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical properties and reactivity. Its stability and ease of deprotection make it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules and peptides .
Properties
Molecular Formula |
C14H19NO4 |
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Molecular Weight |
265.30 g/mol |
IUPAC Name |
methyl 3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C14H19NO4/c1-9-6-10(12(16)18-5)8-11(7-9)15-13(17)19-14(2,3)4/h6-8H,1-5H3,(H,15,17) |
InChI Key |
DMWCQWRVGVGBJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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